5-Methyl-1h-indazole-3-carboxylic acid
Overview
Description
5-Methyl-1H-indazole-3-carboxylic acid, also known as 5-MICA, is a carboxylic acid derived from the indazole family of compounds. It has been studied for its potential applications in the scientific field, particularly in the areas of synthesis, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Enthalpy of Formation Studies
The study conducted by Orozco-Guareño et al. (2019) focuses on the enthalpy of formation for a range of indazole compounds including 1H-indazole-3-carboxylic acid and derivatives. They performed experimental determinations using isoperibolic calorimetry and thermogravimetry, complemented by computational results from auxiliary density functional theory. This research highlights the energetic and structural influence of carbonyl and acetate groups on these compounds, providing valuable insights for chemical synthesis and application areas such as material science and drug design (Orozco-Guareño et al., 2019).
Novel Oxazole Derivatives Synthesis
Reddy et al. (2013) explored the synthesis of novel oxazole derivatives from 1-methyl-1H-indazole-3-carboxylic acid, leading to moderate yields of 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles. Their findings are pivotal for the development of new compounds with potential applications in medicinal chemistry and material science, due to the structural elucidation based on IR, 1H-NMR, and HRMS data (Reddy et al., 2013).
Anti-inflammatory and Analgesic Activity
A study by Reddy et al. (2015) on the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives from indazole-3-carboxylic acid methyl ester reveals their potential anti-inflammatory and analgesic activities. The characterization of these new compounds through spectral data and their subsequent evaluation for medicinal properties indicate their relevance in pharmaceutical research (Reddy et al., 2015).
Synthetic Cannabinoid Metabolism
Although partly related to drug metabolism, the study by Yeter and Ozturk (2019) on the metabolic profiling of synthetic cannabinoids, including 5F-ADB which features the indazole-3-carboxylic acid structure, underscores the metabolic transformations relevant to forensic and pharmacological sciences. This research aids in understanding the metabolic pathways of synthetic cannabinoids, highlighting the clinical and legal implications of these substances (Yeter & Ozturk, 2019).
Synthesis of Indazole Derivatives
Raut et al. (2019) documented the synthesis of novel indazole derivatives, initiating from 1H-indazole-3-carboxylic acid. Their work contributes to the expansion of available indazole compounds, which can serve as crucial intermediates or final products in pharmaceuticals, agrochemicals, and organic materials (Raut et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others . For instance, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .
Mode of Action
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E 2 (PGE 2 ), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E 2 (PGE 2 ), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer .
properties
IUPAC Name |
5-methyl-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAIBBOZNHRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152675 | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201-24-7 | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1201-24-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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